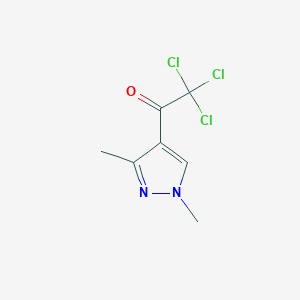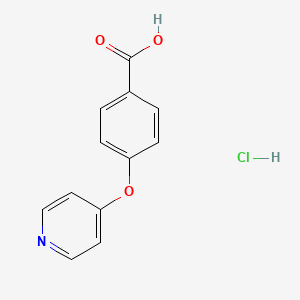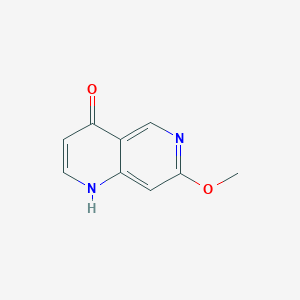
1-(pyridin-4-yl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
Pyridin-4-yl compounds are a class of chemical compounds sharing a pyridine skeleton . They are of particular interest due to their unique biochemical properties . They serve as precursors to many bioactive molecules and drug candidates .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of pyridin-4-yl compounds can be analyzed using various spectroscopic techniques . The crystal structure of a tricationic pincer tridentate compound derived from pyridine-3,5 dicarboxylic acid has been reported .Chemical Reactions Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The current work describes the design, synthesis, and molecular mocking studies of a series of new 1,4-disubstituted-1,2,3-triazole linked 2-pyrimidinone derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridin-4-yl compounds can be analyzed using various techniques . For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and other properties can be computed .Applications De Recherche Scientifique
Biomedical Applications
The compound is a part of the 1H-Pyrazolo[3,4-b]pyridines group, which has been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, and they are included in more than 5500 references . The biomedical applications of such compounds account for 15% of their total applications .
Antitumor Agents
The 1H-pyrazolo[3,4-b]pyridines group, which includes “1-(pyridin-4-yl)-1H-pyrazol-3-amine”, has been used as a scaffold for antitumor agents . This application corresponds to 15% of the biomedical applications of these compounds .
Analgesic and Sedative Activity
Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which are structurally similar to “1-(pyridin-4-yl)-1H-pyrazol-3-amine”, have shown potential analgesic and sedative activity . The analgesic activity of these new compounds was confirmed in the “hot plate” test and in the “writhing” test .
Antibacterial and Antifungal Activity
Pharmaceutical Intermediates
Compounds similar to “1-(pyridin-4-yl)-1H-pyrazol-3-amine”, such as 1-(4-Pyridyl)ethylamine, are used as pharmaceutical intermediates . These intermediates play a crucial role in the synthesis of various pharmaceutical drugs .
Research in Medicinal Chemistry
Due to their close similarity with the purine bases adenine and guanine, structures like “1-(pyridin-4-yl)-1H-pyrazol-3-amine” have attracted the interest of medicinal chemists . They are used in the synthesis of new structures and in the exploration of new drug mechanisms .
Safety And Hazards
Orientations Futures
The future directions for research on pyridin-4-yl compounds could include further exploration of their potential as antimalarial agents . The screening of a set of PRS ATP-site binders, initially designed for human indications, led to the identification of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives representing a novel antimalarial scaffold .
Propriétés
IUPAC Name |
1-pyridin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFSNFJRILWAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-4-yl)-1H-pyrazol-3-amine | |
CAS RN |
1250155-26-0 | |
| Record name | 1-(pyridin-4-yl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



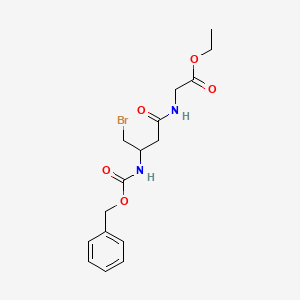
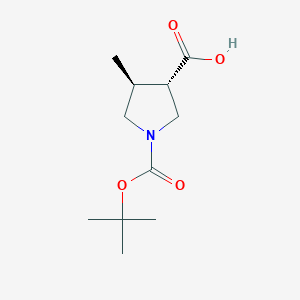
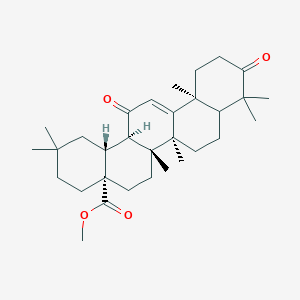

![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)
![Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B1396528.png)

![2,4,6-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)
![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)
